3-(benzenesulfonyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}propanamide
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Description
3-(benzenesulfonyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}propanamide is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
One significant application of related compounds involves the use of biocatalysis for drug metabolism studies. For instance, the use of Actinoplanes missouriensis to produce mammalian metabolites of certain biaryl-bis-sulfonamide compounds highlights a novel approach to understanding drug metabolism and facilitating the structural characterization of drug metabolites. This method provides an alternative to traditional chemical synthesis, enabling the production of metabolites in sufficient quantities for detailed analysis (Zmijewski et al., 2006).
Chemical Synthesis and Reactivity
Research has also explored the chemical reactivity and synthesis pathways involving sulfonamide and isoxazole derivatives. For example, the development of dianions from N-monosubstituted-3-(phenylsulfonyl)propanamides offers a convenient method for synthesizing 5-alkyl-2(5H)-furanones, showcasing a strategic approach to generating structurally diverse compounds from a common precursor (Tanaka et al., 1984). Additionally, the use of N-methylimidazole in catalyzing the synthesis of carbamates from hydroxamic acids via the Lossen rearrangement presents an efficient, one-pot method for producing carbamates, highlighting the versatility of isoxazole derivatives in facilitating complex chemical transformations (Yoganathan & Miller, 2013).
Pharmacological Properties
Isoxazole derivatives, including those structurally related to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide, have been investigated for their pharmacological properties. Notably, studies on the synthesis and pharmacological evaluation of isoxazole-based compounds have revealed their potential as central muscle relaxants and anticonvulsants, underscoring the therapeutic potential of these chemical structures in developing new treatments for various medical conditions (Tatee et al., 1986).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17(8-10-25(21,22)14-5-2-1-3-6-14)18-12-13-11-16(24-19-13)15-7-4-9-23-15/h1-7,9,11H,8,10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLMMFYRWVLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.